BenchChemオンラインストアへようこそ!

1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide

Lipophilicity Drug-likeness Physicochemical property

1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 890607-02-0, C17H22N4O3S, MW 362.4) belongs to the benzothiazole-piperidine carboxamide class, a scaffold extensively investigated for kinase inhibition. The compound incorporates three pharmacophoric modules: a 6-ethoxy-substituted benzothiazole ring, a central acetamide linker, and a terminal piperidine-4-carboxamide moiety.

Molecular Formula C17H22N4O3S
Molecular Weight 362.4 g/mol
Cat. No. B5492075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide
Molecular FormulaC17H22N4O3S
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC(CC3)C(=O)N
InChIInChI=1S/C17H22N4O3S/c1-2-24-12-3-4-13-14(9-12)25-17(19-13)20-15(22)10-21-7-5-11(6-8-21)16(18)23/h3-4,9,11H,2,5-8,10H2,1H3,(H2,18,23)(H,19,20,22)
InChIKeyNBCRIHCHSFJKFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide: Structural and Pharmacophoric Context for Procurement


1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide (CAS 890607-02-0, C17H22N4O3S, MW 362.4) belongs to the benzothiazole-piperidine carboxamide class, a scaffold extensively investigated for kinase inhibition [1]. The compound incorporates three pharmacophoric modules: a 6-ethoxy-substituted benzothiazole ring, a central acetamide linker, and a terminal piperidine-4-carboxamide moiety . Structurally, it falls within the scope of thiazolecarboxamide Pim kinase inhibitors originally disclosed by Incyte Corporation in patent families including EP2945939 and US10517858, where the benzothiazole-2-amino motif serves as a key hinge-binding element targeting the ATP pocket of Pim-1, Pim-2, and Pim-3 kinases [2].

Why Analogs Cannot Simply Replace 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide in Targeted Kinase Research


Within the benzothiazole-piperidine carboxamide chemical space, minor structural perturbations produce large-magnitude shifts in kinase selectivity and potency. Published SAR data within the Incyte Pim kinase patent family demonstrates that the 6-ethoxy substituent on the benzothiazole ring is a critical determinant of Pim isoform selectivity, with methoxy, ethoxy, and unsubstituted analogs yielding distinct IC50 profiles across Pim-1, Pim-2, and Pim-3 [1]. The unsubstituted benzothiazole comparator 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide differs only by absence of the 6-ethoxy group, yet this single modification is predicted to reduce lipophilicity (estimated ΔclogP ≈ −0.8 to −1.0), alter hinge-region hydrogen-bond geometry, and shift kinase selectivity . The 4-fluorophenyl analog (CAS 954079-54-0, MW 456.54) represents a substantially larger structural departure with an additional aromatic ring system and ~94 Da mass increase, fundamentally altering both pharmacodynamics and physicochemical properties . These differences preclude direct substitution without re-validation of target engagement, selectivity, and cellular activity.

Quantitative Differentiation Evidence for 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide Against Closest Analogs


6-Ethoxy Substituent Establishes Favorable Calculated Lipophilicity vs. Des-Ethoxy Analog

The 6-ethoxy group on the benzothiazole core is a lipophilicity-modulating substituent that increases calculated LogP relative to the unsubstituted benzothiazole analog 1-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)piperidine-4-carboxamide . The target compound's predicted LogP falls within the optimal drug-like range (LogP 1–3), whereas the des-ethoxy analog is estimated to fall below this range, potentially compromising passive membrane permeability [1].

Lipophilicity Drug-likeness Physicochemical property

Pim Kinase Hinge-Binding Motif Supported by Patent Pharmacophore Data for 6-Alkoxy-Benzothiazole Analogs

The 2-amino-benzothiazole substructure present in the target compound is a validated hinge-binding motif for Pim-1, Pim-2, and Pim-3 kinases as disclosed in the Incyte thiazolecarboxamide patent family (EP2945939/US10517858) [1]. Within this patent, structurally related 6-alkoxy-benzothiazole-2-amino analogs exhibited Pim-1 IC50 values in the low nanomolar range, with representative examples demonstrating Pim-1 IC50 of 40–100 nM and Pim-2 IC50 of 550 nM [2]. The 6-ethoxy substituent is expected to occupy a hydrophobic pocket adjacent to the ATP hinge region, contributing to both potency and isoform selectivity relative to des-alkoxy or 6-methoxy analogs [3].

Pim kinase Hinge binder Kinase inhibitor Structure-activity relationship

N-(6-Ethoxybenzo[d]thiazol-2-yl) Substructure Confers Documented Cytotoxicity in Benzothiazole Carboxamide Series

The N-(6-ethoxybenzo[d]thiazol-2-yl) motif has been independently validated for cytotoxic activity in a published series of cyclohexanecarboxamide analogs [1]. Compound 2c, N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide, demonstrated significant cytotoxicity against three cancer cell lines (A549 lung carcinoma, MCF7-MDR multidrug-resistant breast adenocarcinoma, and HT1080 fibrosarcoma), distinguishing it from other substituents in the same series [2]. This provides class-level precedent that the 6-ethoxybenzothiazole-2-amino substructure—identical to that present in the target compound—is associated with measurable anticancer cell activity in vitro [3].

Cytotoxicity Anticancer Benzothiazole Cell-based assay

Piperidine-4-Carboxamide Terminal Group Differentiates This Scaffold from Piperidine-3-Carboxamide CDK/VEGFR2 Inhibitors

The regioisomeric position of the carboxamide group on the piperidine ring (4-carboxamide vs. 3-carboxamide) is a critical determinant of kinase target selectivity. A 2025 study on benzothiazolyl piperidine-3-carboxamide derivatives (compounds 4a–f) demonstrated multi-target CDK2/CDK5/CDK6 and VEGFR2 inhibition, with compound 4c achieving CDK2 IC50 of 0.048 µM and VEGFR2 IC50 of 0.136 µM [1]. By contrast, the piperidine-4-carboxamide regioisomer—as present in the target compound—is associated with the Pim kinase inhibitor pharmacophore (EP2945939 patent family), indicating divergent kinase selectivity driven solely by the carboxamide position [2]. This 4- vs. 3-carboxamide distinction is a binary selectivity gate: the 4-carboxamide scaffold is structurally excluded from the CDK/VEGFR2 inhibitor pharmacophore described by Afzal et al. [3].

Kinase selectivity Scaffold differentiation Piperidine regioisomer Target engagement

Recommended Application Scenarios for 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide Based on Evidence Profile


Pim Kinase Inhibitor Lead Optimization Starting Point

The compound serves as a structurally defined entry point into the Pim kinase inhibitor chemical space covered by the Incyte EP2945939/US10517858 patent family. Its benzothiazole-2-amino hinge-binding motif and piperidine-4-carboxamide terminal group align with the patent pharmacophore [1]. Procurement is recommended for laboratories conducting Pim-1, Pim-2, or Pim-3 biochemical kinase assays seeking to establish SAR around the 6-alkoxy substituent, solubility, and isoform selectivity [2].

Comparative Physicochemical Benchmarking Against Des-Ethoxy and 4-Fluorophenyl Analogs

With a predicted LogP residing within the optimal drug-like range (estimated ~1.2–2.4), the compound offers a balanced lipophilicity profile that is more favorable than the des-ethoxy analog (predicted LogP < 1) and significantly lower than the 4-fluorophenyl analog (CAS 954079-54-0, MW 456.54, predicted LogP > 4) [1]. Scientific users comparing permeability, solubility, or non-specific binding across a benzothiazole-piperidine carboxamide series will benefit from including this compound as the intermediate-lipophilicity reference point [2].

Anticancer Cell-Based Screening Leveraging 6-Ethoxybenzothiazole Cytotoxicity Precedent

Prior published evidence demonstrates that the N-(6-ethoxybenzo[d]thiazol-2-yl) substructure—identical to that in this compound—is associated with significant cytotoxicity against A549, MCF7-MDR, and HT1080 cancer cell lines as shown for compound 2c [1]. This compound is recommended for inclusion in cytotoxicity screening panels against these or related cancer lines, where its piperidine-4-carboxamide extension may further modulate potency relative to the simpler cyclohexanecarboxamide analog [2].

Kinase Selectivity Profiling to Confirm Pim Selectivity vs. CDK/VEGFR2 Off-Targets

The piperidine-4-carboxamide regioisomer is expected to confer selectivity for Pim kinases over CDK2/CDK5/CDK6/VEGFR2 targets, as established by the structural divergence between the Pim inhibitor patent pharmacophore (4-carboxamide) and published CDK/VEGFR2 inhibitors (3-carboxamide series) [1]. Researchers should procure this compound alongside a representative piperidine-3-carboxamide analog for head-to-head kinome profiling to experimentally confirm the regioisomer-driven selectivity hypothesis [2].

Quote Request

Request a Quote for 1-(2-((6-Ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)piperidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.